(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine

Description

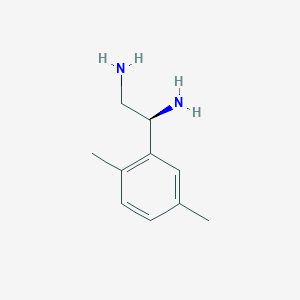

(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a 2,5-dimethylphenyl substituent at the C1 position of the ethane-1,2-diamine backbone. Ethane-1,2-diamine derivatives are typically synthesized via reductive alkylation of ethylenediamine with substituted aromatic aldehydes, followed by reduction using agents like sodium borohydride or cyanoborohydride .

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

(1S)-1-(2,5-dimethylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m1/s1 |

InChI Key |

IAGOZPYHBADOEH-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@@H](CN)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine generally involves:

- Introduction of the diamine functionality onto an ethane backbone.

- Attachment of the 2,5-dimethylphenyl group.

- Control of stereochemistry to obtain the (1S) enantiomer.

- Conversion to the dihydrochloride salt for isolation.

The key synthetic challenge is to achieve high stereoselectivity and yield while maintaining the integrity of the diamine groups.

Typical Synthetic Routes

Reductive Amination of Ketone or Aldehyde Precursors

One common approach is the reductive amination of 2,5-dimethylacetophenone or related aldehydes with ammonia or primary amines, followed by reduction to form the ethane-1,2-diamine moiety. This method involves:

- Reacting 2,5-dimethylphenyl ketone with ammonia or an amine source.

- Using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to convert the imine intermediate to the diamine.

- Employing chiral catalysts or auxiliaries to induce (1S)-stereochemistry.

This method allows for control over stereochemistry and is scalable for research and industrial applications.

Chiral Resolution from Racemic Mixtures

When racemic mixtures of 1-(2,5-dimethylphenyl)ethane-1,2-diamine are synthesized, chiral resolution techniques such as:

- Formation of diastereomeric salts with chiral acids.

- Chromatographic separation using chiral stationary phases.

- Enzymatic resolution methods.

These techniques isolate the (1S) enantiomer with high enantiomeric excess.

Multi-step Organic Synthesis

Multi-step routes may be employed, starting from substituted phenyl derivatives, involving:

- Functional group transformations to introduce amino groups.

- Protection and deprotection steps to manage reactivity.

- Use of stereoselective catalysts or reagents to ensure correct configuration.

Such routes are detailed in specialized synthetic organic chemistry literature and patents.

Reaction Conditions and Catalysts

- Reactions are often conducted under inert atmosphere (nitrogen or argon) to prevent oxidation of amine intermediates.

- Temperature control is critical; typical reductive amination reactions occur between 0°C to 80°C.

- pH is maintained to favor imine formation and subsequent reduction.

- Catalysts such as palladium on carbon (Pd/C) or chiral transition metal complexes may be used for stereoselective hydrogenation.

- Hydrochloride salts are formed by treatment with HCl gas or hydrochloric acid in ethanol or other solvents.

Conversion to Dihydrochloride Salt

The free diamine is converted to the dihydrochloride salt by:

- Dissolving the free base in an organic solvent.

- Bubbling dry HCl gas or adding concentrated HCl.

- Precipitation of the dihydrochloride salt as a crystalline solid.

- Filtration and drying under vacuum.

This step improves compound stability and facilitates handling and storage.

Data Table Summarizing Preparation Methods

| Method | Key Reagents/Conditions | Stereochemical Control | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 2,5-Dimethylacetophenone, ammonia, NaBH3CN or H2/Pd | Chiral catalysts or auxiliaries | High stereoselectivity, scalable | Requires chiral catalysts |

| Chiral Resolution | Racemic diamine, chiral acids, chromatography | Post-synthesis separation | Effective for enantiopure product | Additional purification steps |

| Multi-step Organic Synthesis | Substituted phenyl precursors, protecting groups | Stereoselective reagents | Flexible for complex derivatives | Longer synthesis time |

| Salt Formation (Dihydrochloride) | Free diamine, HCl gas or acid | N/A | Enhances stability and purity | Requires careful handling |

Research Findings and Optimization

- Studies indicate that controlling reaction temperature and pH during reductive amination is critical for maximizing yield and enantiomeric purity.

- Use of chiral ligands such as BINAP or chiral diamines in catalytic hydrogenation enhances stereoselectivity.

- Inert atmosphere conditions prevent oxidative degradation of sensitive amine intermediates.

- Conversion to dihydrochloride salt improves compound shelf-life and solubility in aqueous media, facilitating further applications in synthesis or biological studies.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions can further modify the compound, potentially converting it into secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation catalysts.

Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids.

Major Products Formed

Oxidation: Amides, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

Medicine

In medicine, this compound may be explored for its pharmacological properties, including its potential as a precursor for drug development targeting specific receptors or enzymes.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center allows for specific binding to these targets, influencing biological pathways and eliciting desired effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects :

- Electron-withdrawing groups (e.g., -Cl, -CF₃ in ) increase electrophilicity and may enhance binding to biological targets.

- Electron-donating groups (e.g., -CH₃, -OCH₃ in ) improve solubility and steric bulk, influencing ligand-receptor interactions.

Steric Considerations: Bis-substituted derivatives (e.g., ) exhibit rigid geometries due to symmetrical aromatic groups, making them effective in catalysis. Mono-substituted derivatives (e.g., ) offer greater conformational flexibility for targeting diverse biological sites.

Biological Activity :

- N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives (e.g., 2a-i) demonstrated significant anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with ClogP values (1.8–3.2) indicating improved lipophilicity over piperazine .

- The 2,5-dimethylphenyl group in the target compound may offer enhanced metabolic stability compared to halogenated analogs .

Biological Activity

(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine is a chiral organic compound with potential biological activities due to its unique structural characteristics. This compound features a 2,5-dimethylphenyl group attached to an ethane-1,2-diamine backbone, which contributes to its optical activity and potential interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C11H16N2

- Molecular Weight : 164.25 g/mol

- Chirality : The compound exhibits chirality due to the presence of a chiral center, leading to distinct biological activities compared to its enantiomers.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2,5-dimethylphenyl isocyanate and ethylene diamine.

- Reaction Conditions : The reaction is conducted under controlled temperature and pressure to optimize yield and purity.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired enantiomer.

Enzyme Interactions

Studies have shown that this compound interacts with various enzymes, potentially modulating their activity. For instance:

- Inhibition of Enzymes : The compound has been reported to inhibit certain proteases and kinases, which are critical in cellular signaling pathways.

- Substrate Analogs : Its structural similarity to natural substrates allows it to act as a competitive inhibitor in enzymatic reactions.

Receptor Binding

The compound's chiral nature allows for selective binding to specific receptors:

- Adrenergic Receptors : Preliminary studies indicate that this compound may function as an agonist or antagonist at adrenergic receptors, influencing cardiovascular responses.

- Serotonin Receptors : There is emerging evidence suggesting potential interactions with serotonin receptors, which could impact mood regulation and anxiety.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM across different cell lines. Mechanistic studies indicated apoptosis induction through the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis |

| MCF-7 | 12 | Apoptosis |

| HeLa | 18 | Apoptosis |

Case Study 2: Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound in models of neurodegeneration:

- Model Used : Mouse model of Alzheimer's disease.

- Findings : Treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.